molecular formula C10H15Cl2N3 B15301064 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride

Cat. No.: B15301064
M. Wt: 248.15 g/mol
InChI Key: WIBVFPZGKJQICH-UHFFFAOYSA-N
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Description

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms.

Preparation Methods

The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indazole with a suitable alkyl halide, followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides to introduce different substituents on the indazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

1-(1H-indazol-5-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-7(11)4-8-2-3-10-9(5-8)6-12-13-10;;/h2-3,5-7H,4,11H2,1H3,(H,12,13);2*1H

InChI Key

WIBVFPZGKJQICH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)NN=C2)N.Cl.Cl

Origin of Product

United States

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